molecular formula C13H14O3 B1330301 4-(Benzoyloxy)cyclohexanone CAS No. 23510-95-4

4-(Benzoyloxy)cyclohexanone

Cat. No.: B1330301
CAS No.: 23510-95-4
M. Wt: 218.25 g/mol
InChI Key: VFICJPDIBDJAGL-UHFFFAOYSA-N
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Description

4-(Benzoyloxy)cyclohexanone is an organic compound with the molecular formula C13H14O3. It is also known by its IUPAC name, 4-oxocyclohexyl benzoate. This compound is a derivative of cyclohexanone, where a benzoyloxy group is attached to the fourth carbon of the cyclohexanone ring. It is a solid at room temperature and is used in various chemical synthesis processes .

Scientific Research Applications

Safety and Hazards

The compound is labeled with the signal word ‘Warning’ and is associated with the hazard statements H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 4-(Benzoyloxy)cyclohexanone are currently unknown . Understanding the biochemical pathways influenced by a compound can provide insights into its mechanism of action and potential therapeutic applications.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . .

Preparation Methods

4-(Benzoyloxy)cyclohexanone can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexanone with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often use continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

4-(Benzoyloxy)cyclohexanone undergoes various chemical reactions typical of ketones and esters. Some of the key reactions include:

Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

4-(Benzoyloxy)cyclohexanone can be compared with other similar compounds such as 4-(Benzyloxy)cyclohexanone and cyclohexanone derivatives. These compounds share similar reactivity patterns but differ in their specific functional groups and applications. For example, 4-(Benzyloxy)cyclohexanone has a benzyloxy group instead of a benzoyloxy group, which can lead to different reactivity and applications .

Similar compounds include:

These comparisons highlight the unique properties and applications of this compound in various fields of research and industry.

Properties

IUPAC Name

(4-oxocyclohexyl) benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c14-11-6-8-12(9-7-11)16-13(15)10-4-2-1-3-5-10/h1-5,12H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFICJPDIBDJAGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1OC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10287542
Record name 4-(Benzoyloxy)cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10287542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23510-95-4
Record name 4-(Benzoyloxy)cyclohexanone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51499
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(Benzoyloxy)cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10287542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1,4-dioxaspiro[4.5]decan-8-ol (4.44 g), benzoyl chloride (3.9 mL), pyridine (2.7 mL) and tetrahydrofuran (50 mL) was stirred at room temperature for 12 hr. The reaction mixture was diluted with ethyl acetate, and washed with saturated aqueous sodium hydrogen carbonate and saturated brine, dried over anhydrous magnesium sulfate and concentrated in vacuo. The residue was dissolved in tetrahydrofuran (50 mL), and 6 M hydrochloric acid (4.7 mL) was added thereto, and then the mixture was stirred at 60° C. for 12 hr. The reaction mixture was diluted with ethyl acetate, and the organic layer was separated. The aqueous layer was extracted with ethyl acetate, and the combined organic layer was successively washed with water and saturated brine, dried over anhydrous magnesium sulfate and concentrated in vacuo. The residue was purified by column chromatography on silica gel to give the title compound as a pale yellow oil (2.64 g, 43%).
Quantity
4.44 g
Type
reactant
Reaction Step One
Quantity
3.9 mL
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
43%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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